molecular formula C17H19ClN2O3 B10985406 [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](3,5-dimethyl-1,2-oxazol-4-yl)methanone

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](3,5-dimethyl-1,2-oxazol-4-yl)methanone

Cat. No.: B10985406
M. Wt: 334.8 g/mol
InChI Key: KXBQMTAAIPDNLI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic compound that features a piperidine ring, a chlorophenyl group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of the Oxazole Moiety: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate nitrile and an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone stands out due to its unique combination of a piperidine ring, a chlorophenyl group, and an oxazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C17H19ClN2O3/c1-11-15(12(2)23-19-11)16(21)20-9-7-17(22,8-10-20)13-3-5-14(18)6-4-13/h3-6,22H,7-10H2,1-2H3

InChI Key

KXBQMTAAIPDNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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